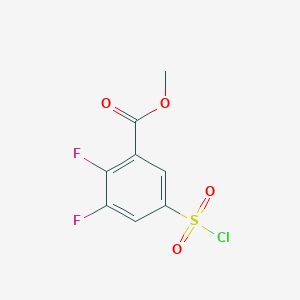

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate is an organic compound with the molecular formula C8H5ClF2O4S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and two fluorine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate typically involves the chlorosulfonation of methyl 2,3-difluorobenzoate. The reaction is carried out by treating methyl 2,3-difluorobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Starting Material: Methyl 2,3-difluorobenzoate

Reagent: Chlorosulfonic acid (ClSO3H)

Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.

Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can be performed at ambient or slightly elevated temperatures.

Major Products Formed

Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.

Sulfonate Esters: Formed by nucleophilic substitution with alcohols.

Sulfonic Acid: Formed by hydrolysis or reduction reactions.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Chemical Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate primarily involves its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These reactions can modify the structure and function of the target molecules, thereby exerting biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorosulfonyl Isocyanate: Similar in having a chlorosulfonyl group, but differs in its isocyanate functionality.

Methanesulfonyl Chloride: Contains a sulfonyl chloride group but lacks the aromatic ring and fluorine atoms.

Sulfonimidates: Organosulfur compounds with a sulfonyl group, but with different substituents and reactivity.

Uniqueness

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate is unique due to the presence of both the chlorosulfonyl group and the difluorinated aromatic ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Biologische Aktivität

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Chemical Formula : C6H4ClF2O4S

- Molecular Weight : 232.62 g/mol

- CAS Number : 10869516

The compound features a chlorosulfonyl group, which is known to enhance reactivity towards various biological targets, making it a candidate for further investigation in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

- Inhibition of Autotaxin (ATX) : Research indicates that compounds structurally related to this compound can inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator that plays a role in cancer progression and metastasis .

- Impact on Cancer Cell Invasion : In vitro studies have demonstrated that related compounds can significantly reduce the invasion capabilities of melanoma cells by targeting ATX activity .

Antitumor Activity

This compound has shown promise in preclinical models for its antitumor effects:

- Cell Lines Tested : Various cancer cell lines have been utilized to assess the cytotoxic effects of this compound.

- Mechanism : The inhibition of LPA production leads to reduced cell proliferation and enhanced apoptosis in cancer cells.

Enzyme Inhibition

- Indoleamine 2,3-Dioxygenase (IDO) : The compound may also influence IDO activity, which is crucial in regulating immune responses and tumor immune evasion . Inhibitors of IDO are being explored for their potential to enhance anti-tumor immunity.

Case Studies and Research Findings

- Study on Melanoma Cells :

- Patent Literature Review :

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

methyl 5-chlorosulfonyl-2,3-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(16(9,13)14)3-6(10)7(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMVYZJBPPMTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.